9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethyl group, a benzotriazolyl group, and a carbamate linkage. It is often used in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl amines.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group acts as a protecting group, preventing unwanted reactions at the amine site. The benzotriazolyl group enhances the stability of the compound and facilitates its incorporation into larger molecular structures. The carbamate linkage provides a stable yet cleavable bond, allowing for controlled release of the protected amine.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxopropan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and molecular interactions.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16(2)24(25(31)30-23-14-8-7-13-22(23)28-29-30)27-26(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-14,16,21,24H,15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWZCNNYZYNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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